2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Description
This compound is a pyridazine derivative featuring a 4-fluorophenyl substituent at the 6-position of the pyridazine ring, a sulfanyl group at the 3-position, and a 4-phenylpiperazine moiety linked via an ethanone bridge.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS/c23-18-8-6-17(7-9-18)20-10-11-21(25-24-20)29-16-22(28)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQMLONERREJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available starting materialsReaction conditions may vary, but common reagents include hydrazine derivatives, ketones, and sulfur-containing compounds.
Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This may include the use of advanced purification techniques and scalable reaction conditions.
Chemical Reactions Analysis
2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the pyridazinone ring or other parts of the molecule.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to inhibit certain enzymes and receptors, leading to its diverse pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Pyridazine Derivatives with Piperazine Moieties
- Compound 17: 2-(4-Chlorophenyl)-2-[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]acetamide Structural Differences: Replaces the 4-fluorophenyl group with 4-chlorophenyl and substitutes the sulfanyl group with an acetamide. Activity: Exhibits fungicidal and antibacterial properties, with a melting point of 102–105°C .
- Compound from : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one Structural Differences: Contains a morpholinyl group instead of a sulfanyl substituent and a pyridazinone core instead of pyridazine. Relevance: The morpholine ring may improve solubility, while the pyridazinone core could alter electronic properties, affecting receptor interactions .
Piperazine-Based Arylketones
- Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Structural Differences: Replaces the pyridazine-sulfanyl group with a thiophene ring and introduces a trifluoromethylphenyl group. Activity: Designed for CNS targets; the trifluoromethyl group enhances metabolic stability and bioavailability compared to fluorophenyl .
- Compound m6: 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone Structural Differences: Incorporates a triazole-aniline-pyrimidine system instead of pyridazine. Relevance: Demonstrates the role of heterocyclic diversity in tuning kinase inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
